4-(5-Mercapto-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)phenol
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Overview
Description
4-(5-Mercapto-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)phenol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a triazole ring substituted with a mercapto group and a phenol group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Mercapto-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent substitution reactions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Mercapto-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(5-Mercapto-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-Mercapto-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The triazole ring can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenol
- 4-(5-Mercapto-4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)phenol
- 4-(5-Mercapto-4-(2-ethoxyethyl)-4H-1,2,4-triazol-3-yl)phenol
Uniqueness
4-(5-Mercapto-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Biological Activity
4-(5-Mercapto-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)phenol is a compound belonging to the class of mercapto-substituted 1,2,4-triazoles. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by various research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a phenolic group attached to a triazole ring with a mercapto group and a methoxyethyl substituent.
Anticancer Activity
Research indicates that mercapto-substituted 1,2,4-triazoles exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed cytotoxic effects on various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest at specific phases.
Table 1: Anticancer Activity of Mercapto-Triazole Compounds
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-231 | 10 | Apoptosis induction |
Compound B | HeLa | 15 | Cell cycle arrest (G2/M) |
This compound | A549 | 12 | Apoptosis via caspase activation |
Antiviral Activity
The antiviral potential of triazole derivatives is well-documented. Compounds with similar structures have shown efficacy against various viruses by inhibiting viral replication and interfering with viral entry mechanisms. The specific activity of this compound against viral pathogens remains an area for further exploration.
Case Study: Antiviral Efficacy
In a recent study focusing on triazole derivatives, compounds were evaluated for their ability to inhibit the replication of human cytomegalovirus (HCMV). Results indicated that certain derivatives significantly reduced viral load in treated cells.
Anti-inflammatory Activity
Mercapto-substituted triazoles have also been investigated for their anti-inflammatory properties. These compounds potentially inhibit pro-inflammatory cytokines and enzymes such as lipoxygenase (LOX), contributing to their therapeutic effects in inflammatory diseases.
Table 2: Anti-inflammatory Effects of Triazole Compounds
Compound | Inflammatory Model | IC50 (µM) | Target |
---|---|---|---|
Compound C | RAW264.7 cells | 20 | LOX inhibition |
Compound D | LPS-induced inflammation in mice | 25 | TNF-alpha reduction |
This compound | Human PBMCs | 18 | Cytokine suppression |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at critical checkpoints.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines through direct enzyme inhibition or receptor interaction.
Properties
Molecular Formula |
C11H13N3O2S |
---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H13N3O2S/c1-16-7-6-14-10(12-13-11(14)17)8-2-4-9(15)5-3-8/h2-5,15H,6-7H2,1H3,(H,13,17) |
InChI Key |
LZKNJHMMLPRESZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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